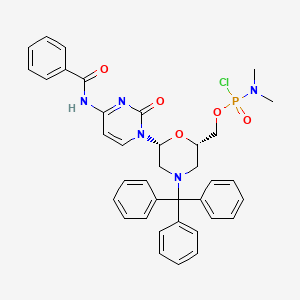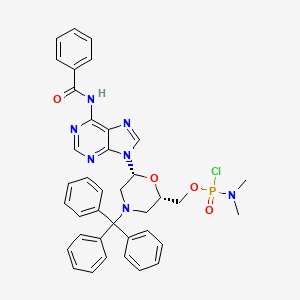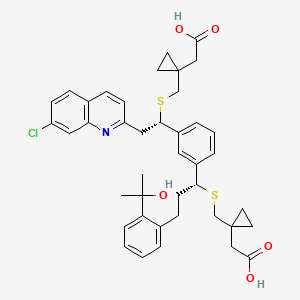
N-Ethylsuccinimid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylsuccinimide-d5 is a deuterated form of N-Ethylsuccinimide, which is a derivative of succinimide. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques .
Wissenschaftliche Forschungsanwendungen
N-Ethylsuccinimide-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications
Wirkmechanismus
Target of Action
N-Ethylsuccinimide-d5, similar to its parent compound Ethosuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, and more .
Mode of Action
N-Ethylsuccinimide-d5 interacts with its targets by binding to the T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .
Biochemical Pathways
It is known that the compound’s action on t-type voltage-sensitive calcium channels can influence a variety of calcium-dependent processes
Pharmacokinetics
Ethosuximide is almost completely absorbed after oral administration, undergoes extensive metabolism in the liver, and the remainder is excreted unchanged in the urine . Any changes in these properties due to the deuterium substitution in N-Ethylsuccinimide-d5 would need further investigation.
Result of Action
The molecular and cellular effects of N-Ethylsuccinimide-d5 are likely to be similar to those of Ethosuximide, given their structural similarity. Ethosuximide is used in the treatment of epilepsy, particularly absence (petit mal) seizures . By suppressing abnormal electrical activity in the brain, it helps prevent seizure episodes .
Biochemische Analyse
Biochemical Properties
N-Ethylsuccinimide-d5 plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . The interaction between N-Ethylsuccinimide-d5 and this enzyme is crucial for understanding the reduction process and the subsequent biochemical pathways involved. Additionally, N-Ethylsuccinimide-d5 can interact with other proteins and biomolecules, influencing their structure and function through binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethylsuccinimide-d5 can change over time due to factors such as stability and degradation. Studies have shown that N-Ethylsuccinimide-d5 is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of N-Ethylsuccinimide-d5 on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular metabolism and gene expression over time.
Metabolic Pathways
N-Ethylsuccinimide-d5 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme involved in the metabolism of N-Ethylsuccinimide-d5 is N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . This reduction process is an essential step in the metabolic pathway of N-Ethylsuccinimide-d5, influencing the overall metabolic flux and levels of related metabolites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethylsuccinimide-d5 can be synthesized through the deuteration of N-Ethylsuccinimide. The process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. One common method is the reaction of succinic anhydride with ethylamine in the presence of a deuterated solvent .
Industrial Production Methods
Industrial production of N-Ethylsuccinimide-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethylsuccinimide-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Ethylsuccinimide-d5 oxide, while reduction may produce N-Ethylsuccinimide-d5 alcohol .
Vergleich Mit ähnlichen Verbindungen
N-Ethylsuccinimide-d5 can be compared with other similar compounds, such as:
N-Ethylsuccinimide: The non-deuterated form, which lacks the unique properties conferred by deuterium atoms.
N-Methylsuccinimide: Another derivative of succinimide, which has different chemical and physical properties due to the presence of a methyl group instead of an ethyl group.
N-Propylsuccinimide: Similar to N-Ethylsuccinimide but with a propyl group, leading to different reactivity and applications
N-Ethylsuccinimide-d5 stands out due to its deuterium labeling, which makes it particularly useful in analytical techniques and scientific research.
Eigenschaften
CAS-Nummer |
1370698-98-8 |
|---|---|
Molekularformel |
C₆H₄D₅NO₂ |
Molekulargewicht |
132.17 |
Synonyme |
1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione; NSC 38693-d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)

